molecular formula C17H14FNO4 B1381503 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid CAS No. 1159978-67-2

4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid

Cat. No.: B1381503
CAS No.: 1159978-67-2
M. Wt: 315.29 g/mol
InChI Key: QHQKNSONNKFGNC-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b]oxazin-4-yl)methyl)benzoic acid is a polycyclic heteroaromatic compound characterized by a benzoxazine core fused to a benzoic acid moiety. The benzoxazine ring system consists of a benzene ring fused to a 1,4-oxazine ring, with substitutions at specific positions:

  • 6-position : A fluorine atom.
  • 2-position : A methyl group.
  • 3-position : A ketone group.
  • 4-position : A methylene bridge connecting to a benzoic acid substituent.

The IUPAC name reflects this structure: 4-[(6-fluoro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid . Its molecular formula is $$ \text{C}{17}\text{H}{14}\text{FNO}_{4} $$, with a molecular weight of 315.29 g/mol . The SMILES notation (CC1C(=O)N(C2=C(O1)C=CC(=C2)F)CC3=CC=C(C=C3)C(=O)O) further clarifies the connectivity of substituents .

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}{17}\text{H}{14}\text{FNO}_{4} $$
Molecular Weight 315.29 g/mol
SMILES CC1C(=O)N(C2=C(O1)C=CC(=C2)F)CC3=CC=C(C=C3)C(=O)O
CAS Registry Number 1159978-67-2

Position Within the Benzoxazine Family of Compounds

Benzoxazines are bicyclic compounds featuring a benzene ring fused to a 1,4-oxazine ring. This compound belongs to the 3-oxo-1,4-benzoxazine subclass, distinguished by the ketone group at the 3-position and a methyl group at the 2-position. The fluorine atom at the 6-position and the benzoic acid side chain further differentiate it from simpler benzoxazines like 3-phenyl-2,4-dihydro-1,3-benzoxazine (BA-a), a common precursor for polybenzoxazine polymers . Its structural complexity places it within a niche category of functionalized benzoxazines , which are increasingly studied for tailored applications in medicinal chemistry and materials science .

Historical Development of Benzoxazine Chemistry

Benzoxazine chemistry originated in 1944 with Holly and Cope’s synthesis of small-molecule benzoxazines . However, significant advancements occurred in the 1990s with Ishida’s development of polybenzoxazines, thermosetting polymers derived from benzoxazine monomers . The introduction of fluorine and carboxylic acid substituents emerged later, driven by demands for enhanced reactivity and bioactivity. For example, fluorinated benzoxazines gained attention for their potential in drug design due to fluorine’s electronegativity and metabolic stability . The synthesis of this compound likely builds on Mannich condensation and post-functionalization strategies, as seen in patented routes for analogous structures .

Significance in Organic and Medicinal Chemistry Research

This compound’s hybrid structure combines the benzoxazine scaffold’s versatility with the benzoic acid group’s capacity for hydrogen bonding and ionic interactions. Key research implications include:

  • Drug Discovery : The benzoic acid moiety is a common pharmacophore in NSAIDs and enzyme inhibitors, while the benzoxazine core has shown antimicrobial and anticancer properties .
  • Materials Science : Fluorinated benzoxazines can enhance thermal stability in polymers, though this compound’s carboxylic acid group may limit high-temperature applications .
  • Synthetic Chemistry : The methylene bridge between the benzoxazine and benzoic acid presents challenges in regioselective synthesis, making it a test case for advanced coupling reactions .

Ongoing studies focus on optimizing its synthetic yield and exploring its reactivity in nucleophilic substitutions or cycloadditions .

Properties

IUPAC Name

4-[(6-fluoro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-10-16(20)19(14-8-13(18)6-7-15(14)23-10)9-11-2-4-12(5-3-11)17(21)22/h2-8,10H,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQKNSONNKFGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)F)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid typically involves

Biological Activity

4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C17H14FNO4
Molecular Weight 315.30 g/mol
CAS Number 883046-50-2
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present in its structure allow it to potentially inhibit enzyme activity or modulate receptor signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines in vitro, indicating a possible role in cancer therapeutics.
  • Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for drug development:

  • Anticancer Studies : A study demonstrated that derivatives of oxazine compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7). The specific derivative containing the oxazinone ring showed enhanced activity compared to non-fluorinated counterparts .
  • Antimicrobial Screening : Compounds structurally similar to this compound were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of effectiveness, suggesting that structural modifications could enhance potency .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit specific metabolic pathways involved in cell proliferation and inflammation, potentially through enzyme inhibition or receptor antagonism .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
4-((6-Fluoro...)-benzoic acidModerateHighModerate
3-(6-Chloro...)-propanoic acidLowModerateLow
4-(6-Nitro...)-benzoic acidHighLowHigh

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of benzoic acid compounds exhibit significant anticancer properties. The specific structure of 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid suggests potential efficacy against various cancer cell lines. Studies have shown that modifications in the oxazine ring can enhance cytotoxicity against tumor cells, making this compound a candidate for further pharmacological evaluation .

1.2 Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could be explored for treating inflammatory diseases .

Materials Science

2.1 Polymer Chemistry
In materials science, benzoic acid derivatives are often used as intermediates in the synthesis of polymers and resins. The unique chemical structure of this compound allows it to act as a monomer or cross-linking agent in polymer formulations, potentially enhancing properties such as thermal stability and mechanical strength .

2.2 Nanomaterials
Recent studies have investigated the use of benzoic acid derivatives in the synthesis of nanomaterials. The ability of this compound to stabilize nanoparticles could lead to advancements in drug delivery systems and targeted therapies .

Environmental Applications

3.1 Biodegradation Studies
The environmental impact of chemical compounds is increasingly scrutinized. Research into the biodegradability of benzoic acid derivatives has shown that certain modifications can enhance their breakdown by microbial communities. This area warrants further investigation for this compound to assess its environmental safety and potential for bioremediation applications .

Case Study 1: Anticancer Research
A recent study evaluated the cytotoxic effects of various benzoic acid derivatives on breast cancer cells. The findings suggested that structural modifications significantly influenced the activity, with compounds similar to this compound showing promising results against resistant cancer cell lines .

Case Study 2: Polymer Development
In a study focused on developing high-performance polymers for biomedical applications, researchers incorporated benzoic acid derivatives into polyesters. The resulting materials demonstrated enhanced mechanical properties and biocompatibility, showcasing the utility of compounds like 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-y)methyl)benzoic acid in advanced material formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazinone Core

Fluorine Position and Electronic Effects
  • 6-Fluoro vs. 7-Fluoro Derivatives: The 6-fluoro substitution in the target compound contrasts with 7-fluoro analogs (e.g., 1-(7-Fluoro-2,3-dihydro-benzo[b][1,4]oxazin-4-yl)-2-(1-piperazinyl)ethanamide, 6b). In contrast, 7-fluoro derivatives exhibit distinct NMR shifts (e.g., δ 155.7 ppm for C-F coupling in 6b vs. δ 157.6 ppm in 6-fluoro analogs) .
Methyl Substitution at Position 2
  • The 2-methyl group in the target compound reduces ring flexibility compared to non-methylated analogs (e.g., 4-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)benzoic acid). Methylation may improve metabolic stability by hindering oxidative degradation .

Functional Group Modifications on the Benzoic Acid Core

Benzoic Acid vs. Benzonitrile
  • Replacing the carboxylic acid with a nitrile group (e.g., 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile, CAS 618098-72-9) increases lipophilicity (clogP ~2.1 vs.
Bromo and Chloro Derivatives
  • Bromination at position 6 (e.g., 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid) increases molecular weight (376.2 g/mol ) and steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility .

Extended Chain Derivatives

  • Propanoic Acid Analog: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoic acid (20) introduces a flexible three-carbon spacer, which could improve conformational adaptability for target engagement. However, its higher molecular weight (264.3 g/mol) may compromise bioavailability .

Spectroscopic Data

  • ¹H NMR: The 6-fluoro substituent in the target compound causes distinct splitting patterns (e.g., δ 6.76–6.87 ppm for aromatic protons) compared to non-fluorinated analogs (δ 6.85–7.85 ppm) .
  • ¹³C NMR: The carbonyl signal of the oxazinone ring appears at δ 167.8 ppm, while the carboxylic acid carbonyl resonates at δ 171.2 ppm in benzoic acid derivatives .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₇H₁₃FNO₄ 296.3 6-F, 2-Me, COOH Enzyme inhibition (hypothetical)
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile C₁₇H₁₂FN₂O₂ 296.3 6-F, 2-Me, CN Increased lipophilicity
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid C₁₇H₁₄BrNO₄ 376.2 6-Br, 2-Me, COOH Antiproliferative
1-(6-Fluoro-2,3-dihydro-benzo[b][1,4]oxazin-4-yl)-2-(1-piperazinyl)ethanamide C₁₅H₁₈FN₃O₂ 291.3 6-F, piperazine SERT/D₂ affinity

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of benzoxazinone derivatives typically involves multi-step reactions. For example, and describe the use of triazine intermediates coupled with aminobenzoate esters under controlled temperatures (e.g., 45°C for 1–1.25 hours) to achieve near-quantitative yields . Key steps include:

  • Nucleophilic substitution for introducing aromatic ether linkages.
  • Cyclization under acidic or basic conditions to form the benzoxazinone core.
  • Purification via column chromatography (hexane/EtOH mixtures) to isolate the product .
    Optimization strategies:
  • Vary solvents (DMSO, DMF) to improve solubility.
  • Adjust reaction time and temperature to minimize side reactions (e.g., hydrolysis of ester groups).

Advanced: How can researchers resolve discrepancies in NMR spectral data when characterizing substituted benzoxazinone derivatives?

Methodological Answer:
Discrepancies in NMR data, such as missing signals or overlapping peaks (e.g., δ 171.4–173.0 ppm in ), can arise due to dynamic exchange processes or conformational flexibility . Strategies include:

  • Variable-temperature NMR to slow molecular motion and resolve overlapping signals.
  • 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.
  • Comparative analysis with structurally analogous compounds (e.g., ’s oxazine derivatives) to identify characteristic shifts .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 6.96–7.29 ppm), methoxy groups (δ 3.76–3.86 ppm), and carbonyl signals (δ 166–192 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Infrared (IR) Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and O-H/N-H bonds .
  • Chromatography : Monitor purity using TLC (Rf values ~0.59–0.62 in hexane/EtOH) .

Advanced: What strategies are effective in analyzing the compound’s stability under various pH/temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., melting points ~180–220°C in ) .
  • Lyophilization : Stabilize hygroscopic samples by storing in sealed, moisture-free containers .

Basic: What are the recommended protocols for purifying this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/EtOH (1:1) for optimal separation .
  • Recrystallization : Employ ethanol or acetonitrile to remove polar impurities.
  • Centrifugation : Isolate precipitates after acidification of the reaction mixture .

Advanced: How can SAR studies elucidate the role of the fluorine substituent and methyl group in biological activity?

Methodological Answer:

  • Fluorine Substitution : Compare bioactivity of fluoro vs. non-fluoro analogs (e.g., shows fluorine enhances receptor binding via hydrophobic interactions) .
  • Methyl Group Impact : Synthesize derivatives with varied alkyl chains (e.g., ethyl, isopropyl) and assess enzymatic inhibition (e.g., IC₅₀ values via kinetic assays) .
  • Computational Docking : Use software like AutoDock to model interactions with target proteins (e.g., HDACs or kinases) .

Basic: What common side reactions occur during synthesis, and how can they be minimized?

Methodological Answer:

  • Ester Hydrolysis : Avoid aqueous conditions during coupling steps; use anhydrous solvents .
  • Oxidation of Benzoic Acid : Add antioxidants (e.g., BHT) or conduct reactions under inert gas .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.00 equiv. of aminobenzoate in ) to reduce unreacted intermediates .

Advanced: What computational methods predict binding affinity to enzymatic targets, and how are models validated?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding differences between analogs .
  • Experimental Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid

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